10-Methylphenothiazine

Catalog No.
S564554
CAS No.
1207-72-3
M.F
C13H11NS
M. Wt
213.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Methylphenothiazine

CAS Number

1207-72-3

Product Name

10-Methylphenothiazine

IUPAC Name

10-methylphenothiazine

Molecular Formula

C13H11NS

Molecular Weight

213.3 g/mol

InChI

InChI=1S/C13H11NS/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3

InChI Key

QXBUYALKJGBACG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31

solubility

2.55e-06 M

Synonyms

10-methylphenothiazine, N-methylphenothiazine

Canonical SMILES

CN1C2=CC=CC=C2SC3=CC=CC=C31

The exact mass of the compound 10-Methylphenothiazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.55e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Methylphenothiazine (MPT) is a p-type redox-active organic compound and electron donor characterized by a highly reversible one-electron oxidation to a stable radical cation at approximately 3.7 V vs. Li/Li+ [1]. By substituting the nitrogen proton of the parent phenothiazine core with a methyl group, MPT gains distinct solubility profiles in organic solvents and avoids the irreversible dimerization pathways common to unsubstituted phenothiazines. In industrial and advanced laboratory procurement, MPT is primarily sourced as a redox shuttle additive for overcharge protection in lithium-ion batteries, a liquid catholyte for non-aqueous redox flow batteries, and an organic photoredox catalyst (OPRC) for metal-free atom transfer radical polymerization (O-ATRP) [2]. Its ability to replace transition-metal catalysts while maintaining quantitative electrochemical reversibility makes it a critical precursor and active material in energy storage and polymer synthesis workflows.

Procurement substitution of 10-Methylphenothiazine with the cheaper, unsubstituted Phenothiazine (PTZ) frequently results in system failure in electrochemical applications. PTZ possesses an unprotected secondary amine; upon oxidation, it deprotonates to form a reactive nitrogen-centered radical that undergoes irreversible dimerization to 1,10'- and 3,10'-diphenothiazine species[1]. This structural degradation destroys cycle life in battery applications. Conversely, substituting MPT with bulkier derivatives like 10-Phenylphenothiazine (PTH) in photoredox catalysis alters the steric environment and excited-state reduction potential, which can increase catalyst costs and reduce solubility in specific monomer mixtures without providing proportional benefits for standard block copolymerizations[2]. MPT provides a specific, non-interchangeable balance of N-protection, solubility, and redox stability.

N-Methylation Prevents Irreversible Oxidative Dimerization

In high-voltage battery environments, the stability of the oxidized radical cation dictates cycle life. Unsubstituted phenothiazine (PTZ) undergoes irreversible oxidation due to the deprotonation of its N-H bond, leading to rapid dimerization. In contrast, 10-Methylphenothiazine features near-complete electrochemical reversibility at 3.7 V vs. Li/Li+, as the N-methyl group sterically and electronically protects the nitrogen center from coupling reactions[1].

Evidence DimensionOxidative degradation pathway
Target Compound DataHighly reversible 1-electron oxidation to stable MPT radical cation
Comparator Or BaselineUnsubstituted Phenothiazine (PTZ) undergoes irreversible dimerization (1,10'-diphenothiazine formation)
Quantified Difference100% prevention of N-centered radical dimerization compared to the unprotected PTZ baseline
ConditionsCyclic voltammetry in carbonate-based electrolytes

Buyers formulating redox shuttles or flow battery catholytes must specify the N-methylated form to ensure thousands of stable charge/discharge cycles without active material depletion.

Replacement of Transition Metal Catalysts in O-ATRP

For the synthesis of electronic-grade or biomedical polymers, transition metal contamination from traditional catalysts like Ir(ppy)3 is a commercial barrier. 10-Methylphenothiazine acts as a reducing organic photoredox catalyst in the excited state, capable of directly reducing alkyl halide initiators via an oxidative quenching pathway. MPT drives the controlled polymerization of methyl methacrylate (MMA) under UV/visible irradiation, achieving agreement between theoretical and experimental molecular weights without ppm-level heavy metal catalysts[1].

Evidence DimensionCatalyst metal content and reduction capability
Target Compound Data0 ppm metal (organic catalyst), highly reducing excited state
Comparator Or BaselineTraditional ATRP catalysts (e.g., Ir(ppy)3 or CuBr)
Quantified DifferenceComplete elimination of heavy metal contamination while maintaining controlled radical propagation
ConditionsPhotomediated ATRP of MMA under 380 nm irradiation

Procuring MPT allows polymer manufacturers to bypass expensive post-polymerization metal purification steps required for microelectronic and biomedical applications.

Compatibility with LiPF6 vs. LiClO4 Electrolytes

When pushed to higher potentials (4.35 V vs. Li/Li+), MPT oxidizes to a dication (MPT2+). Spectroelectrochemical studies reveal that MPT2+ acts as a superacid and its stability is highly dependent on the electrolyte anion. In standard LiClO4 electrolytes, MPT2+ rapidly deprotonates to form a reactive iminium ion (ImPT+), leading to irreversible degradation. However, when formulated with LiPF6, the MPT dication exhibits higher stability, preventing the second redox process from becoming a degradation pathway [1].

Evidence DimensionDication (MPT2+) chemical stability
Target Compound DataStable reversible cycling in LiPF6
Comparator Or BaselineRapid degradation to iminium ion (ImPT+) in LiClO4
Quantified DifferenceShift from irreversible degradation to stabilized dication state
ConditionsSpectroelectrochemistry and cyclic voltammetry of MPT2+ at 4.35 V vs Li/Li+

Battery engineers must pair MPT procurement strictly with LiPF6-based electrolytes to avoid catastrophic superacid-driven degradation at high voltages.

Processability and Solubility Control in Polymeric Forms

When MPT is polymerized into poly(3-vinyl-N-methylphenothiazine) (PVMPT) for organic cathodes, the oxidized form exhibits high solubility in standard 1:1 EC/DMC electrolytes, leading to a 45-50% specific capacity loss in the first cycle due to dissolution. By changing the linear carbonate from DMC to the bulkier ethyl methyl carbonate (EMC) in a 3:7 EC/EMC ratio, the solubility of the oxidized MPT-polymer is reduced, allowing the cell to access its full theoretical specific capacity without dissolution-based capacity fade [1].

Evidence DimensionOxidized state solubility and capacity retention
Target Compound DataFull theoretical capacity retention in EC/EMC (3:7)
Comparator Or Baseline~50% initial capacity loss in standard EC/DMC (1:1)
Quantified Difference~50% improvement in accessible specific capacity
ConditionsPVMPT composite electrode in 1 M LiPF6 carbonate electrolytes

Demonstrates that MPT-based materials require specific solvent procurement (EMC over DMC) to transition from liquid-soluble flow battery applications to solid-state cathode applications.

Overcharge Protection in Li-Ion Batteries

MPT is utilized as a redox shuttle additive because its reversible 3.7 V oxidation potential clamps the cell voltage during overcharge, while its N-methyl group prevents the irreversible dimerization seen in unsubstituted phenothiazine[1].

Metal-Free Synthesis of Electronic-Grade Block Copolymers

MPT serves as an organic photoredox catalyst (OPRC) for O-ATRP when synthesizing polymers like PMMA-b-PVDF. It eliminates the need for Ir- or Cu-based catalysts, bypassing metal-removal steps for materials destined for dielectric applications[2].

Liquid Catholytes for Non-Aqueous Redox Flow Batteries (NARFBs)

Due to its solubility in polar organic solvents and its stable radical cation, MPT is sourced as a core molecule for formulating liquid catholytes[1].

Precursor for Organic Radical Battery Cathodes

MPT is the required monomeric precursor for synthesizing poly(3-vinyl-N-methylphenothiazine) (PVMPT). When paired with bulky linear carbonates like EMC, it forms stable organic electrodes [1].

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1207-72-3

Wikipedia

10-methylphenothiazine

General Manufacturing Information

10H-Phenothiazine, 10-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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